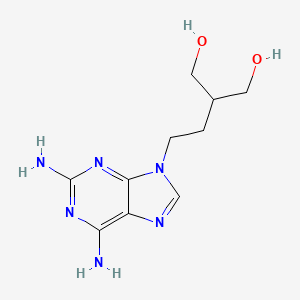
6-Amino Didesacetyl Famciclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino Didesacetyl Famciclovir typically starts with commercially available 2-Amino-6-Chloropurine. The process involves esterification and peptide coupling between 2-Amino-6-Chloropurine and Triethyl 3-bromopropane 1,1,1-tricarboxylate using potassium carbonate as a catalyst . Another method involves using guanidine nitrate and diethyl malonate as raw materials, followed by a series of ring-closing reactions under alkaline and acidic conditions .
Industrial Production Methods
Industrial production methods for famciclovir and its derivatives often involve phase-transfer catalysts and regioselective alkylation processes to ensure high yield and purity . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino Didesacetyl Famciclovir undergoes various chemical reactions, including:
Oxidation: Conversion to penciclovir through biotransformation.
Reduction: Reduction of intermediate compounds during synthesis.
Substitution: N-alkylation and esterification reactions during synthesis
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, sodium nitrite, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the biotransformation of this compound is penciclovir, an active antiviral compound .
Applications De Recherche Scientifique
6-Amino Didesacetyl Famciclovir has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of antiviral agents.
Biology: Studied for its interactions with viral DNA polymerase.
Medicine: Used in the treatment of herpes virus infections, including herpes zoster and genital herpes.
Industry: Employed in the production of antiviral medications.
Mécanisme D'action
6-Amino Didesacetyl Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir is phosphorylated by viral thymidine kinase in HSV-1, HSV-2, and VZV-infected cells to a monophosphate form. This is then converted to penciclovir triphosphate, which competes with deoxyguanosine triphosphate to inhibit viral DNA polymerase, thereby selectively inhibiting herpes viral DNA synthesis and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Famciclovir: The parent compound, also a prodrug of penciclovir.
Penciclovir: The active antiviral compound formed from the biotransformation of famciclovir.
Acyclovir: Another guanine analogue used to treat herpes virus infections.
Uniqueness
6-Amino Didesacetyl Famciclovir is unique due to its specific biotransformation pathway and its effectiveness in treating a range of herpes virus infections. Its higher oral bioavailability compared to acyclovir makes it a preferred choice in certain clinical settings .
Propriétés
Formule moléculaire |
C10H16N6O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-[2-(2,6-diaminopurin-9-yl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C10H16N6O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H4,11,12,14,15) |
Clé InChI |
OAGQDDDSIYTNMT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1CCC(CO)CO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















